N-(2,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex small molecule characterized by three key motifs:
- A 2,5-dimethylphenyl group attached to the acetamide nitrogen.
- A 1,2,4-oxadiazol-5-yl ring substituted with a 4-methylphenyl group.
- A 2-oxo-1,2-dihydropyridine core fused to the oxadiazole ring.
This compound’s design integrates heterocyclic systems known for metabolic stability and pharmacophoric utility. The 1,2,4-oxadiazole ring, a bioisostere for carboxylic esters or amides, enhances resistance to enzymatic degradation, while the dihydropyridinone moiety may contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-7-10-18(11-8-15)22-26-23(31-27-22)19-5-4-12-28(24(19)30)14-21(29)25-20-13-16(2)6-9-17(20)3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOYFCUNSYYPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods such as chromatography and crystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing oxadiazole and dihydropyridine moieties in cancer treatment. For instance, derivatives of 1,2,4-oxadiazole have shown promising antitumor activity against various cancer cell lines such as HCT-116 and PC-3. The incorporation of specific substituents in the oxadiazole structure has been associated with enhanced biological activity. For example, modifications that introduce electron-donating groups have been linked to improved efficacy against cancer cells .
Antimicrobial Properties
Compounds featuring oxadiazole and pyridine structures have demonstrated significant antimicrobial activity. The presence of the oxadiazole ring is particularly noteworthy due to its ability to disrupt bacterial cell wall synthesis. Studies indicate that derivatives similar to N-(2,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of compounds with similar structural characteristics. The dihydropyridine component can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in anti-inflammatory therapies .
Neuroprotective Effects
The neuroprotective potential of compounds like this compound has been explored in the context of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Structure–Activity Relationship (SAR) Insights
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that variations in substituent groups on the aromatic rings significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increased potency against cancer cells |
| Electron-donating groups (e.g., -OCH₃) | Enhanced anti-inflammatory effects |
| Alkyl substitutions | Improved solubility and bioavailability |
Case Study 1: Antitumor Activity
A study conducted by de Oliveira et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The most potent compounds exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Evaluation
In a comparative study of various oxadiazole derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains. The study concluded that structural modifications could lead to enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 1,2,4-oxadiazole core in the target compound may confer greater metabolic stability compared to the tetrahydropyrimidinone in compounds m–o, which are prone to oxidation at the pyrimidinone ring .
Biological Activity
N-(2,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines several pharmacologically relevant moieties:
- Imidazopyridine core
- Oxadiazole ring
- Dihydropyridine structure
This structural diversity is crucial for its biological activity and interaction with various molecular targets.
This compound has been shown to modulate the activity of several key receptors and enzymes:
- GABA A Receptors : The compound interacts with GABA A receptors, which play a critical role in neurotransmission within the central nervous system. This interaction may contribute to its potential anxiolytic and anticonvulsant effects.
- Enzyme Inhibition : It exhibits inhibitory activity against various enzymes involved in cellular pathways. For instance, compounds containing oxadiazole units are known to inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are implicated in cancer and other diseases .
Biological Activity
Research indicates that this compound possesses a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. For instance:
| Compound | Target Organisms | Activity |
|---|---|---|
| N-(2,5-dimethylphenyl)-... | Escherichia coli, Staphylococcus aureus | Antibacterial |
| N-(4-methylphenyl)-... | Aspergillus niger, Aspergillus oryzae | Antifungal |
These findings suggest that derivatives of the compound may also exhibit similar antimicrobial properties.
Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. Compounds with oxadiazole rings have shown promising results in inhibiting tumor growth in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole derivative | HT29 (Colorectal) | 10.5 |
| Oxadiazole derivative | MCF7 (Breast) | 15.3 |
These results indicate a potential for further development as anticancer agents .
Case Studies
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of similar compounds. The results showed that certain derivatives significantly reduced seizure activity in animal models. The highest efficacy was linked to specific substituents on the pyridine ring .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of carbonic anhydrase by oxadiazole derivatives. The results demonstrated that these compounds could effectively reduce enzyme activity, suggesting potential applications in treating conditions like glaucoma and epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
